molecular formula C21H21BiCl2O3 B048044 Tris(2-methoxyphenyl)bismuth Dichloride CAS No. 121899-81-8

Tris(2-methoxyphenyl)bismuth Dichloride

Cat. No. B048044
M. Wt: 601.3 g/mol
InChI Key: VWHUHQRLABAFKC-UHFFFAOYSA-L
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Description

Synthesis Analysis

The synthesis of macrocyclic diesters can be achieved efficiently through a single-step process using Tris(2-methoxyphenyl)bismuthane. This compound acts as both a dehydrating agent and a template, enabling the synthesis of macrocyclic 1:1 diesters in moderate to good yields when dicarboxylic acid anhydrides and glycols are heated with Tris(2-methoxyphenyl)bismuthane in toluene under reflux conditions (Ogawa et al., 1995).

Molecular Structure Analysis

Tris(5-bromo-2-methoxyphenyl)bismuth dicarboxylates exhibit a distorted trigonal bipyramidal coordination, with carboxylate substituents in axial positions. The bismuth atoms have bond lengths ranging from 2.189 to 2.219 Å for Bi–C and 2.264 to 2.459 Å for Bi–O, indicating the presence of significant intramolecular contacts between the central atom and the oxygen atoms of methoxy groups, contributing to the stability of the complexes (Sharutin et al., 2017).

Chemical Reactions and Properties

Tris(polymethoxyphenyl)bismuth derivatives, including the dichloride, demonstrate reactivity with various nucleophiles under copper catalysis, leading to C-, N-, and O-arylation products in good to high yields. This reactivity profile underlines the potential of Tris(2-methoxyphenyl)bismuth Dichloride in organic synthesis, particularly in arylation reactions (Finet & Fedorov, 2006).

Scientific Research Applications

  • Tris(2-methoxyphenyl)bismuth chloride demonstrates reactivity with C-, N-, and O-nucleophiles in basic medium and under copper catalysis, as explored by Finet and Fedorov (2006) in the "Journal of Organometallic Chemistry" (Finet & Fedorov, 2006).

  • Its use in studying trigonal pyramid configurations and intramolecular contacts is highlighted in a study by Sharutin et al. (2017) in the "Russian Journal of Inorganic Chemistry" (Sharutin et al., 2017).

  • Ogawa et al. (1995) describe Tris(2-methoxyphenyl)bismuthane as an efficient dehydrating agent for macrocyclic diester synthesis in the "ChemInform" journal (Ogawa et al., 1995).

  • The synthesis of water-soluble non-ionic triarylbismuthanes using Tris(2-methoxyphenyl)bismuth chloride is detailed by Matano et al. (1998) in "Journal of The Chemical Society-Perkin Transactions 1" (Matano et al., 1998).

  • Ermakova and Sharutina (2018) in "Chem" mention Tris(5-bromo-2-methoxyphenyl)bismuth bis(bromodifluoroacetate) for its potential applications in chemistry, physics, and biology (Ermakova & Sharutina, 2018).

  • Fedorov, Combes, and Finet (1999) in "Tetrahedron" discuss how Tris(2-methoxyphenyl)bismuth chloride derivatives react with nucleophiles to yield C-arylated substrates (Fedorov, Combes, & Finet, 1999).

  • Triarylbismuthane oxides, including those derived from Tris(2-methoxyphenyl)bismuth, are noted for their oxidizing ability, particularly in converting alcohols to aldehydes and ketones, as detailed by Matano et al. (2004) in "Organometallics" (Matano et al., 2004).

Safety And Hazards

Tris(2-methoxyphenyl)bismuth Dichloride can cause skin and eye irritation. It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

dichloro-tris(2-methoxyphenyl)bismuth
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C7H7O.Bi.2ClH/c3*1-8-7-5-3-2-4-6-7;;;/h3*2-5H,1H3;;2*1H/q;;;+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHUHQRLABAFKC-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1[Bi](C2=CC=CC=C2OC)(C3=CC=CC=C3OC)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BiCl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20442307
Record name Tris(2-methoxyphenyl)bismuth Dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

601.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(2-methoxyphenyl)bismuth Dichloride

CAS RN

121899-81-8
Record name Tris(2-methoxyphenyl)bismuth Dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris(2-methoxyphenyl)bismuth Dichloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
H Suzuki, T Ikegami, N Azuma - Journal of the Chemical Society …, 1997 - pubs.rsc.org
Treatment of tris-(2-alkoxyphenyl)bismuthanes 1 with iodosylbenzene in methylene dichloride at 40 C led to none of the expected bismuthane oxides 2 but, quite unexpectedly, gave …
Number of citations: 20 pubs.rsc.org
T Ikegami - 1998 - repository.kulib.kyoto-u.ac.jp
Abstract Treatment of triarylbismuthanes 3 with iodosylbenzene under ultrasonic irradiation or gentle heating leads to the generation of triarylbismuthane oxides 2 in good yields, and it …
Number of citations: 0 repository.kulib.kyoto-u.ac.jp
Y Matano, H Nomura - Journal of the American Chemical Society, 2001 - ACS Publications
The oxidation of organic compounds by metal-oxo or heteroatom-oxo species has received much attention because of its importance in organic synthesis, biological systems, and …
Number of citations: 35 pubs.acs.org
Y Matano, H Nomura, T Hisanaga, H Nakano… - …, 2004 - ACS Publications
A systematic series of triarylbismuthane oxides was prepared in order to disclose their structure and reactivity, which have been compared with those of lighter pnictogen counterparts. X-…
Number of citations: 53 pubs.acs.org
IV Egorova, VV Zhidkov, IP Grinishak… - Russian Journal of …, 2018 - Springer
Tri-p-tolylbismuth perchlorate (1) and μ-oxo-bis[(perchlorato)tri-p-tolylbismuth] (2) have been synthesized by the reaction between tri-p-tolylbismuth dibromide and silver perchlorate and …
Number of citations: 6 link.springer.com
MD Francis - Organometallic Chemistry: Volume 31, 2007 - books.google.com
Due to space limits, a comprehensive review of organo-phosphorus and phospha-organometallic chemistry is not possible. Consequently the first part of this article will focus …
Number of citations: 2 books.google.com
MD FRANCIS - Organometallic Chemistry, 2004 - books.google.com
192 Organometallic Chemistry and the phosphaalkyne carbon indicating participation of the л orbital and consequent 4e involvement, a conclusion which was supported by Extended …
Number of citations: 0 books.google.com
Y Ishii - Kansai: Kansai University, 1995 - academia.edu
Carbon radicals, typically exemplified by alkyl radicals, are highly reactive chemical species. Various methods for generating carbon radicals have been actively studied in recent years …
Number of citations: 2 www.academia.edu
石井康敬, 坂口聡 - TCI メール116, 2002 - tcichemicals.com
アルキルラジカルに代表される炭素ラジカルは反応性に富んだ化学種であり, 炭素ラジカルを生成させる種々の方法が近年活発に研究され, 広く有機合成反応に利用されている. 典型的なアルキル…
Number of citations: 3 www.tcichemicals.com

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